N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine
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Overview
Description
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine: is an organic compound that features a furan ring, a nitrophenoxy group, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine typically involves the following steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent.
Attachment of the nitrophenoxy group: The nitrophenoxy group can be introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with an appropriate halogenated ethanamine.
Final assembly: The furan-2-ylmethyl group is then coupled with the nitrophenoxy-ethanamine intermediate under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanamine chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted ethanamine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Research may explore its potential as a pharmaceutical intermediate or a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-aminophenoxy)ethanamine: Similar structure but with an amino group instead of a nitro group.
N-(furan-2-ylmethyl)-2-(2-hydroxyphenoxy)ethanamine: Similar structure but with a hydroxyl group instead of a nitro group.
N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)ethanamine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine is unique due to the presence of both a furan ring and a nitrophenoxy group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11/h1-6,8,14H,7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKHYNYEPTYJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366144 |
Source
|
Record name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91807-47-5 |
Source
|
Record name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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